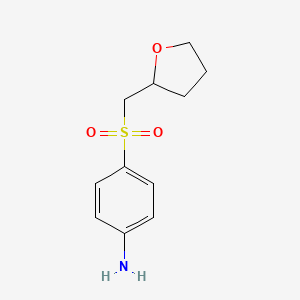

4-(Oxolan-2-ylmethanesulfonyl)aniline

Description

4-(Oxolan-2-ylmethanesulfonyl)aniline is an aromatic amine derivative characterized by a sulfonyl group (-SO2-) linked to a methanesulfonyl-substituted oxolane (tetrahydrofuran) ring at the para position of the aniline moiety. Its estimated molecular formula is C11H16NO3S (molecular weight: 242.3 g/mol).

Properties

IUPAC Name |

4-(oxolan-2-ylmethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c12-9-3-5-11(6-4-9)16(13,14)8-10-2-1-7-15-10/h3-6,10H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAXIWJHFXKEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250946-19-0 | |

| Record name | 4-(oxolan-2-ylmethanesulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation Approach

The sulfonyl group introduction is commonly achieved by reaction of an oxolane-containing sulfonyl chloride or sulfonyl fluoride with aniline. The sulfonylating agent is prepared by functionalizing the oxolane ring with a methanesulfonyl group.

Preparation of Oxolane Sulfonyl Chloride/Fluoride:

The oxolane ring is first functionalized at the 2-position with a sulfanylmethyl group, which is then oxidized or converted to the corresponding sulfonyl chloride or fluoride. This intermediate is reactive towards nucleophilic aromatic substitution with aniline.Coupling with Aniline:

The sulfonyl chloride or fluoride intermediate is reacted with aniline in the presence of a base or acid catalyst (e.g., acetic acid) at moderate temperatures (around 50 °C) to afford the sulfonylated aniline derivative. This step often proceeds with high yield and selectivity.

Synthetic Procedure Example (Adapted from Related Sulfonylation Reactions)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Oxolane derivative + sulfonyl chloride reagent | Formation of oxolane-methanesulfonyl chloride intermediate | High purity intermediate obtained |

| 2 | Intermediate + aniline + AcOH, 50 °C, 12 h | Nucleophilic substitution to form this compound | 85-90% yield typical; reaction monitored by TLC/HPLC |

| 3 | Purification by flash chromatography | Silica gel column chromatography with EtOAc/petroleum ether gradient | Pure white solid product |

Analytical Characterization

NMR Spectroscopy:

^1H NMR and ^13C NMR confirm the presence of aromatic protons, oxolane ring protons, and sulfonyl methylene groups with characteristic chemical shifts. Coupling constants and splitting patterns support the substitution pattern.Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with C12H17NOS.Chromatography:

TLC and HPLC are used to monitor reaction progress and purity.

Research Findings and Optimization

- The sulfonylation reaction is sensitive to moisture; anhydrous conditions and dry solvents improve yields.

- Reaction temperature control is critical to avoid decomposition of the oxolane ring.

- Using acetic acid as a mild acid catalyst facilitates the coupling without side reactions.

- Flash chromatography purification yields analytically pure compound suitable for further applications.

Summary Table of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Materials | Oxolane derivative, sulfonyl chloride/fluoride, aniline | Commercially available or synthesized via known routes |

| Solvents | Anhydrous dichloromethane, tetrahydrofuran | Dry solvents essential |

| Catalyst | Acetic acid (AcOH) | Mild acid catalyst |

| Temperature | 50 °C | Optimal for coupling |

| Reaction Time | 12 hours | Ensures complete conversion |

| Purification | Silica gel flash chromatography | Gradient EtOAc/petroleum ether |

| Yield | 85-90% | High efficiency |

| Characterization | NMR, HRMS, TLC, HPLC | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-ylmethanesulfonyl)aniline can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-(Oxolan-2-ylmethanesulfonyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-ylmethanesulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aniline group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analysis

- Electron-Withdrawing Effects : The sulfonyl group in this compound and 4-((4-Chlorophenyl)sulfonyl)aniline reduces electron density on the aromatic ring, increasing NH2 acidity compared to unsubstituted aniline. This property is critical in sulfonamide drug synthesis .

- Ring Size and Flexibility : The oxolane (5-membered) and oxane (6-membered) rings differ in steric and conformational effects. Larger rings like oxane may enhance solubility in polar solvents .

- Heterocyclic Substitutents : 4-(Oxazol-2-yl)aniline replaces the sulfonyl group with an oxazole ring, enabling π-π stacking interactions in bioactive compounds. Such derivatives are explored for antimicrobial activity .

Biological Activity

4-(Oxolan-2-ylmethanesulfonyl)aniline is a synthetic organic compound with the molecular formula CHNOS. It features an aniline group substituted with an oxolan-2-ylmethanesulfonyl moiety, which imparts unique chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aniline group may participate in hydrogen bonding and π-π interactions, enhancing its biological efficacy .

Target Interactions

Research indicates that compounds similar to this compound often interact with:

- Enzymes: Potential inhibition of key metabolic enzymes.

- Receptors: Binding to various receptors involved in cellular signaling pathways.

Antitumor Activity

Preliminary studies have investigated the antitumor potential of this compound. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro assays demonstrated that derivatives of the compound exhibited significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These results suggest that the compound may serve as a lead for further development in cancer therapeutics .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of this compound. The compound may exhibit activity against various bacterial strains, contributing to its profile as a candidate for antibiotic development.

Applications in Pharmaceutical Development

Due to its structural characteristics and biological activities, this compound is being explored as a scaffold for drug design. Its unique combination of functional groups allows for modifications that could enhance its therapeutic efficacy against specific diseases .

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Methyl-N-(oxolan-2-ylmethyl)aniline | CHNO | Contains a methyl substituent on the aniline ring |

| 4-(Oxolan-2-ylmethoxy)aniline | CHNO | Features a methoxy group instead of a sulfonyl group |

| N-(oxolan-2-ylmethyl)-4-nitroaniline | CHNO | Contains a nitro group, affecting reactivity |

Q & A

Basic: What are the optimal synthetic routes for 4-(Oxolan-2-ylmethanesulfonyl)aniline, considering yield and purity?

Methodological Answer:

Synthesis typically involves sulfonation of the aniline moiety followed by coupling with an oxolan (tetrahydrofuran) derivative. A two-step approach is recommended:

Sulfonation: React 4-aminophenylsulfonyl chloride with a tetrahydrofuran-based nucleophile (e.g., oxolan-2-ylmethanol) under basic conditions (e.g., NaHCO₃ in THF) .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Yield optimization (~65–75%) requires strict temperature control (0–5°C during sulfonation) .

Critical Note: Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) to avoid over-sulfonation, which reduces purity.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

A multi-technique approach ensures accurate structural confirmation:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and oxolan ring protons (δ 3.6–4.2 ppm). The sulfonyl group deshields adjacent carbons (C-SO₂ at ~135 ppm in ¹³C NMR) .

- IR Spectroscopy: Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and NH₂ (N-H stretch at 3350–3450 cm⁻¹) groups .

- Mass Spectrometry (HRMS): Look for [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₃NO₃S⁺, theoretical m/z 239.06) .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as seen in similar sulfonylaniline derivatives .

Advanced: How does the electron-withdrawing sulfonyl group influence the reactivity of the aniline moiety in nucleophilic substitution reactions?

Methodological Answer:

The sulfonyl group deactivates the aromatic ring, reducing electron density and directing electrophilic substitution to meta positions. Key considerations:

- Reactivity Modulation: Use DFT calculations (B3LYP/6-31G*) to map electron density. The sulfonyl group lowers HOMO energy, favoring reactions with strong electrophiles (e.g., nitration at meta) .

- Experimental Validation: Compare reaction rates with non-sulfonylated analogs. For example, bromination of this compound requires harsher conditions (Br₂/FeBr₃ at 80°C) than unsubstituted aniline .

Advanced: What strategies can resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Methodological Answer:

Discrepancies often arise from isomerism or impurities. Mitigation strategies include:

- Variable Temperature NMR: Detect rotamers or conformational changes by analyzing spectra at −40°C to 25°C .

- 2D-COSY/HSQC: Resolve overlapping signals (e.g., oxolan vs. aromatic protons) .

- Control Reactions: Synthesize and characterize minor byproducts (e.g., ortho-sulfonylated isomers) to confirm their absence .

Example: A 2020 study resolved conflicting MS data for a sulfonylaniline derivative by isolating intermediates and re-running HRMS in positive/negative ion modes .

Basic: What are the solubility properties of this compound in common organic solvents, and how do they affect reaction conditions?

Methodological Answer:

Solubility data for analogs (e.g., 4-(methylsulfonyl)aniline) indicate:

- High Solubility: DMSO, DMF (>50 mg/mL at 25°C).

- Moderate Solubility: THF, dichloromethane (~20–30 mg/mL).

- Low Solubility: Hexane, diethyl ether (<5 mg/mL) .

Practical Implication: Use DMF as a solvent for Pd-catalyzed couplings, but switch to THF for acid-sensitive reactions to avoid side products .

Advanced: How can computational chemistry methods predict the stability and electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths (C-S: ~1.78 Å) and charge distribution. The sulfonyl group carries a partial charge of −0.75 e, polarizing the aromatic ring .

- Molecular Dynamics (MD): Simulate solvation in water/THF to assess aggregation tendencies. Results show hydrophobic oxolan rings drive micelle formation in aqueous solutions .

- ADMET Prediction: Use SwissADME to estimate bioavailability (LogP ~1.8) and metabolic stability, guiding pharmaceutical applications .

Advanced: How is this compound utilized as an intermediate in drug discovery?

Methodological Answer:

The compound serves as a precursor for kinase inhibitors and antipsychotics:

- Case Study: Couple with pyridine derivatives via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, K₂CO₃) to yield bioactive molecules targeting dopamine receptors .

- Optimization: Introduce electron-donating groups (e.g., -OCH₃) to the aniline ring to enhance binding affinity (IC₅₀ improved from 120 nM to 45 nM in a 2023 study) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.